Product packaging for Praliciguat(Cat. No.:CAS No. 1628730-49-3)

Praliciguat

Cat. No.: B610188
CAS No.: 1628730-49-3
M. Wt: 534.4 g/mol
InChI Key: CYSJNTQNMDWAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Soluble Guanylate Cyclase (sGC) Stimulation and the Nitric Oxide (NO)-sGC-cGMP Pathway in Disease Pathophysiology

The nitric oxide (NO)–soluble guanylate cyclase (sGC)–cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a critical regulatory system in the human body, pivotal for maintaining vascular homeostasis. ahajournals.org In this cascade, NO, primarily produced by endothelial cells, diffuses into adjacent cells like vascular smooth muscle cells. ahajournals.orgresearchgate.net There, it binds to its main receptor, the enzyme soluble guanylate cyclase (sGC). ahajournals.orgpnas.org This binding activates sGC, a heterodimeric enzyme containing a heme cofactor, which then catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cGMP. pnas.orgplos.org

The accumulation of cGMP triggers a variety of physiological responses, most notably the relaxation of smooth muscle cells (vasodilation), which is crucial for blood pressure regulation. ahajournals.orgfrontiersin.org Beyond its role in vasomotor function, the NO-sGC-cGMP pathway modulates processes such as inflammation, fibrosis, and platelet aggregation. plos.orgfrontiersin.org

Dysfunction in this pathway is increasingly recognized as a key element in the pathophysiology of numerous cardiovascular, renal, and metabolic diseases. frontiersin.orgnih.govnih.gov Conditions characterized by high oxidative stress can impair the pathway by altering the redox state of sGC, making it unresponsive to NO. plos.orgnih.gov This impaired signaling contributes to endothelial dysfunction and is implicated in the development and progression of diseases like heart failure, pulmonary hypertension, diabetic nephropathy, and nonalcoholic steatohepatitis (NASH). pnas.orgnih.govnih.govnih.gov Consequently, targeting this pathway, specifically through the stimulation of sGC, has emerged as a significant therapeutic strategy in academic and clinical research. nih.govphysiology.org

Praliciguat as a Small-Molecule sGC Stimulator

This compound, also identified as IW-1973, is an orally active, small-molecule stimulator of soluble guanylate cyclase (sGC). frontiersin.orgmedchemexpress.com Its mechanism of action involves directly targeting and sensitizing the sGC enzyme, thereby amplifying the effects of endogenous nitric oxide. pnas.orgfrontiersin.org This potentiation of the NO-sGC-cGMP pathway leads to an increase in the production of cGMP. frontiersin.orgnih.govphysiology.org The elevated cGMP levels then activate cGMP-dependent protein kinase, which in turn modulates downstream physiological mechanisms, including vasodilation and the inhibition of inflammatory and fibrotic processes. frontiersin.orgresearchgate.net

It is important to distinguish sGC stimulators, like this compound, from sGC activators. This compound and other stimulators act on the reduced, heme-containing form of sGC, working synergistically with NO to enhance cGMP production. ahajournals.orgresearchgate.net In contrast, sGC activators target the oxidized, heme-free form of the enzyme, which is more prevalent under conditions of oxidative stress. ahajournals.orgresearchgate.net this compound stimulates sGC in HEK-293 cells with a half-maximal effective concentration (EC50) of 197 nM. medchemexpress.com Through this mechanism, this compound has been shown in preclinical studies to elicit hemodynamic, anti-inflammatory, and antifibrotic effects. frontiersin.org

Current Research Landscape and Academic Significance of this compound

This compound has been the subject of extensive academic and clinical investigation across a range of disease models, demonstrating its potential as a therapeutic agent. Its academic significance lies in its targeted approach to restoring a fundamental signaling pathway implicated in multiple pathologies.

In preclinical research, this compound has shown beneficial effects in various animal models:

Cardiorenal Disease: In the Dahl salt-sensitive rat model of cardiorenal failure, this compound treatment attenuated inflammation, fibrosis, and end-organ damage. physiology.org It also preserved cardiac function and attenuated cardiac hypertrophy and kidney damage in other cardiorenal models. frontiersin.org

Diabetic Nephropathy: Studies using the ZSF1 rat model of diabetic nephropathy found that this compound attenuated proteinuria and lowered the renal expression of genes involved in inflammation, fibrosis, and oxidative stress. nih.govphysiology.org It also demonstrated the ability to suppress inflammation and apoptosis in cultured human renal proximal tubular cells. nih.govphysiology.org

Nonalcoholic Steatohepatitis (NASH): In preclinical models of NASH, this compound treatment was associated with reduced liver fibrosis, inflammation, and hepatic steatosis. pnas.org

Metabolic Disease: In a mouse model of diet-induced obesity, this compound demonstrated beneficial metabolic effects, including improved insulin (B600854) sensitivity, independent of weight loss. frontiersin.org

These promising preclinical findings led to the evaluation of this compound in Phase 2 clinical trials for several indications. A trial in patients with diabetic kidney disease showed that while this compound did not achieve a statistically significant reduction in the primary endpoint of albuminuria, it did result in noteworthy reductions in blood pressure, HbA1c, and serum cholesterol. nih.gov Another Phase 2 trial, CAPACITY HFpEF, investigated this compound in patients with heart failure with preserved ejection fraction (HFpEF). nih.gov The study found that this compound did not significantly improve the primary endpoint of peak oxygen consumption during exercise compared to placebo. nih.govmedicinesresources.nhs.uk

Despite the mixed results in clinical endpoints, the research on this compound continues to provide valuable insights into the therapeutic potential of sGC stimulation. The observed improvements in vascular and metabolic measures in some patient populations support further investigation of this pathway in diabetic and cardiovascular diseases. nih.govcyclerion.com

Research Findings on this compound

Preclinical Research Summary

Disease ModelAnimal ModelKey FindingsReference
Diabetic NephropathyZSF1 RatAttenuated proteinuria; Lowered renal expression of inflammatory and fibrotic genes. nih.gov, physiology.org
Cardiorenal FailureDahl Salt-Sensitive RatAttenuated inflammation, fibrosis, and end-organ damage; Preserved cardiac function. frontiersin.org, physiology.org
Nonalcoholic Steatohepatitis (NASH)Mouse modelsReduced liver fibrosis, inflammation, and hepatic steatosis; Lowered plasma cholesterol. pnas.org
Diet-Induced ObesityC57BL/6N MouseImproved insulin sensitivity; Modulated expression of genes in insulin and NO-sGC-cGMP signaling pathways. frontiersin.org
Peripheral Artery DiseaseMouse model of diabetes and hind-limb ischemiaImproved perfusion and foot function in the ischemic limb. ahajournals.org

Clinical Research Summary

IndicationTrial PhasePrimary EndpointOutcomeReference
Diabetic Kidney DiseasePhase 2 (NCT03217591)Change in urine albumin-to-creatinine ratio (UACR)Did not significantly reduce UACR vs. placebo. Showed between-group decreases in blood pressure, HbA1c, and serum cholesterol. nih.gov
Heart Failure with Preserved Ejection Fraction (HFpEF)Phase 2 (CAPACITY HFpEF, NCT03254485)Change in peak oxygen consumption (peak V̇o₂)Did not significantly improve peak V̇o₂ vs. placebo. nih.gov, medicinesresources.nhs.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H14F8N6O2 B610188 Praliciguat CAS No. 1628730-49-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F8N6O2/c22-12-4-2-1-3-11(12)9-35-16(14-5-6-37-34-14)7-15(33-35)18-30-8-13(23)17(32-18)31-10-19(36,20(24,25)26)21(27,28)29/h1-8,36H,9-10H2,(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSJNTQNMDWAJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NCC(C(F)(F)F)(C(F)(F)F)O)F)C4=NOC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F8N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901101232
Record name 1,1,1,3,3,3-Hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-4-pyrimidinyl]amino]methyl]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628730-49-3
Record name 1,1,1,3,3,3-Hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-4-pyrimidinyl]amino]methyl]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1628730-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Praliciguat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628730493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Praliciguat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16300
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,1,1,3,3,3-Hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-4-pyrimidinyl]amino]methyl]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRALICIGUAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1S0H458SA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanisms of Action and Pharmacological Pathways

Potentiation of the NO-cGMP Pathway by Praliciguat

The cornerstone of this compound's mechanism is its potentiation of the NO-sGC-cGMP signaling cascade. nih.govresearchgate.net This is achieved through direct stimulation of the sGC enzyme and a synergistic interplay with nitric oxide.

This compound directly stimulates sGC, the enzyme responsible for converting guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). nih.govuaclinical.com This action leads to an increase in intracellular cGMP levels. nih.govnih.gov In preclinical studies, administration of this compound resulted in elevated cGMP levels in various tissues. nih.gov Clinical trials in healthy volunteers and patients with type 2 diabetes and hypertension have also demonstrated that oral this compound leads to a dose-proportional increase in plasma cGMP, confirming target engagement and activation of sGC. nih.govresearchgate.net

In a study involving microdialysis in normal livers, the addition of this compound alone raised cGMP levels from a basal 1.0 ± 0.5 nM to 5.5 ± 0.9 nM. nih.gov This direct stimulation of sGC is a key feature of this compound's pharmacological profile.

This compound not only stimulates sGC on its own but also acts synergistically with nitric oxide (NO). nih.gov It sensitizes sGC to endogenous NO, meaning that in the presence of NO, the cGMP production is significantly amplified. nih.govnih.gov This synergistic effect was demonstrated in a study where the simultaneous addition of this compound and an NO donor, sodium nitroprusside (SNP), resulted in a substantial increase in cGMP levels to 19.2 ± 1.6 nM, a level much higher than that achieved by either agent alone. nih.gov This synergistic action is particularly relevant in conditions associated with reduced NO bioavailability, where this compound can help restore normal signaling. nih.gov

Table 1: Effect of this compound and NO Donor on Liver cGMP Levels

Treatment cGMP Level (nM)
Basal 1.0 ± 0.5
Sodium Nitroprusside (NO Donor) 3.2 ± 1.4
This compound 5.5 ± 0.9
This compound + Sodium Nitroprusside 19.2 ± 1.6

Data from an in vivo microdialysis study in normal livers. nih.gov

Downstream Signaling through cGMP-Dependent Protein Kinase (PKG)

The increased intracellular cGMP resulting from this compound's action activates downstream signaling pathways, primarily through cGMP-dependent protein kinase (PKG). nih.govcusabio.com PKG, a serine/threonine kinase, is a major effector of cGMP and mediates many of its physiological effects. cusabio.comnih.gov The activation of PKG by cGMP initiates a cascade of phosphorylation events that modulate various cellular processes, including vasodilation, inflammation, and fibrosis. nih.govcusabio.com

Research suggests that the beneficial effects of this compound, such as its anti-inflammatory and anti-fibrotic properties, are mediated through the activation of this cGMP-PKG pathway. nih.gov For instance, in models of liver fibrosis, the antifibrotic effects of sGC stimulation were correlated with the modulation of this pathway. nih.gov

Cellular and Molecular Targets

This compound's primary molecular target is the soluble guanylate cyclase enzyme, a heterodimeric protein composed of alpha (α) and beta (β) subunits. wikipedia.org

This compound acts as an agonist on the sGCα1 subunit. nih.gov The sGC enzyme is typically a heterodimer of an alpha and a beta subunit, with the α1β1 heterodimer being the predominant form. nih.gov Genetic studies have linked variants in the gene encoding sGCα1 (GUCY1A3) to cardiovascular diseases, highlighting the importance of this subunit in physiological regulation. researchgate.net

In conjunction with its action on the alpha subunit, this compound also demonstrates agonism towards the sGCβ1 subunit. nih.gov The beta-1 subunit contains the heme group that binds to nitric oxide. wikipedia.org this compound's interaction with the sGC heterodimer, including the β1 subunit, enhances the enzyme's activity, leading to increased cGMP production. wikipedia.orgahajournals.org

Impact on VASP Phosphorylation (pVASP)

This compound, as a stimulator of soluble guanylate cyclase (sGC), initiates a signaling cascade that leads to the phosphorylation of the Vasodilator-Stimulated Phosphoprotein (VASP). This process is a key downstream event of the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) pathway. The activation of sGC by this compound increases the intracellular concentration of cGMP, which in turn activates cGMP-dependent protein kinase (PKG). nih.govpnas.org PKG then phosphorylates VASP at specific serine residues, modulating its activity. nih.govpnas.org

Detailed research findings from preclinical studies have elucidated the tissue-specific effects of this compound on VASP phosphorylation (pVASP).

In a study investigating the anti-inflammatory actions of this compound in the liver, it was demonstrated that this compound induced the phosphorylation of VASP at the Ser239 residue. nih.govpnas.org This effect was mediated by PKG and was linked to a reduction in nuclear factor-κB (NF-κB) activity, subsequently inhibiting the expression of inflammatory genes. nih.govpnas.org

Further research in a mouse model of diet-induced obesity (DIO) explored the impact of this compound on pVASP levels in various insulin-sensitive tissues. The study revealed that after 28 days of treatment, the ratio of phosphorylated VASP (pVASP) to total VASP was significantly higher in the skeletal muscle (SKM) and epididymal white adipose tissue (eWAT) of this compound-treated DIO mice compared to the untreated DIO control group. frontiersin.org However, this effect on VASP phosphorylation was not observed in the liver tissue within the same study. frontiersin.org

Impact of this compound on pVASP/VASP Ratio in a Diet-Induced Obesity Mouse Model frontiersin.org
TissueTreatment GroupEffect on pVASP/VASP RatioSignificance vs. DIO Control
Skeletal Muscle (SKM)DIO ControlBaselineN/A
DIO + this compoundIncreasedp < 0.05
Epididymal White Adipose Tissue (eWAT)DIO ControlBaselineN/A
DIO + this compoundIncreasedp < 0.05
LiverDIO ControlBaselineN/A
DIO + this compoundNo Significant ChangeNot Significant

Despite these preclinical findings, the impact on VASP phosphorylation does not appear to translate to a significant effect on platelet function in humans. An exploratory Phase IIa clinical trial in participants with type 2 diabetes and hypertension found that treatment with this compound did not affect platelet function. nih.gov This is noteworthy as VASP phosphorylation is a critical regulator of platelet aggregation. researchgate.net This clinical observation may be explained by findings from studies on other sGC stimulators, such as riociguat, which required high concentrations to induce VASP phosphorylation in whole blood, suggesting that the compound may be scavenged by red blood cells, thus limiting its effect on platelets. nih.gov

Clinical Development and Efficacy in Human Trials

Phase I Studies in Healthy Adults

Phase I clinical trials are foundational in drug development, primarily focusing on the safety, tolerability, and the pharmacokinetic and pharmacodynamic profiles of an investigational compound in healthy volunteers.

Early-phase clinical studies in healthy adults revealed key characteristics of praliciguat's behavior in the human body. Following oral administration, the compound was rapidly absorbed.

Pharmacokinetic analyses from a Phase Ia study demonstrated that this compound exhibits dose-proportional pharmacokinetics. A notable characteristic is its large volume of distribution, suggesting extensive distribution into tissues. This is complemented by a long effective half-life, recorded as approximately 24 to 37 hours in a Phase Ib study and 39.7 hours in a subsequent trial, supporting the potential for once-daily administration. Further studies confirmed that renal clearance of the drug is insignificant, with the majority of its elimination occurring through metabolic pathways.

The primary pharmacodynamic effect observed was the stimulation of the NO-sGC-cGMP pathway. This was evidenced by modest reductions in blood pressure and other hemodynamic effects consistent with the known vascular actions of enhanced NO signaling.

A direct and crucial indicator of this compound's mechanism of action is its effect on plasma concentrations of cyclic guanosine (B1672433) monophosphate (cGMP). Phase I studies successfully demonstrated target engagement by showing that this compound administration led to dose-related and statistically significant increases in plasma cGMP.

These increases were observed across all studied dose levels. Importantly, with daily dosing, the elevations in cGMP were sustained over a 24-hour period, indicating a continuous pharmacodynamic effect at steady state. This sustained elevation of cGMP confirms that this compound effectively stimulates its intended target, sGC, in a dose-dependent manner in humans.

Phase II Studies in Type 2 Diabetes and Hypertension

Following promising results from Phase I, this compound advanced to Phase II trials to explore its effects in patients with specific diseases. An exploratory Phase IIa trial investigated the compound in individuals with type 2 diabetes and hypertension who were already on stable standard-of-care therapies.

A 14-day, randomized, placebo-controlled exploratory study involving 26 participants with type 2 diabetes and hypertension showed positive trends in key metabolic and cardiovascular markers. Participants treated with this compound exhibited reductions in blood pressure compared to those on placebo.

Positive trends were also noted for metabolic variables. Treatment with this compound led to observed reductions in fasting plasma glucose, total cholesterol, and low-density lipoprotein (LDL) cholesterol. Additionally, levels of apolipoprotein B (ApoB), a lipid parameter associated with cardiac risk, were also noted to decrease. A subsequent 12-week Phase II study in patients with diabetic nephropathy further supported these findings, showing decreases in mean 24-hour systolic blood pressure and serum cholesterol in the this compound group compared to placebo.

The Phase IIa study demonstrated that this compound had a positive impact on a range of hemodynamic and metabolic parameters. Beyond the trends in blood pressure, the study showed that this compound treatment was associated with modest decreases in systemic blood pressure, which is consistent with the known pharmacology of sGC stimulators. In the 12-week study, these hemodynamic improvements included declines from baseline across all 24-hour ambulatory blood pressure monitoring variables.

On the metabolic front, the data suggested that this compound improved insulin (B600854) sensitivity. An additional finding from the exploratory study was a decrease in the plasma levels of asymmetric dimethylarginine, an endogenous inhibitor of NO synthase, in participants who received this compound compared to placebo.

The effects of this compound on glycemic control and lipid profiles were evaluated in detail. In the 14-day Phase IIa study, the least-square mean difference in the change from baseline between the combined this compound groups and the placebo group was a reduction of 0.7 mmol/L for fasting plasma glucose. For lipids, the study found a least-square mean difference from placebo of -0.7 mmol/L for total cholesterol and -0.5 mmol/L for LDL-cholesterol. In this short-duration study, changes in HbA1c were minimal and similar between the treatment and placebo groups.

However, a longer 12-week Phase II study in patients with diabetic nephropathy provided more insight into the effects on long-term glycemic control. In this trial, a between-group decrease from baseline to week 12 for this compound versus placebo was observed for HbA1c (-0.3%) and serum cholesterol (-10 mg/dl).

Interactive Data Table: Phase IIa Study Metabolic and Hemodynamic Changes

The table below summarizes the least-square mean differences from placebo after 14 days of treatment in a study of patients with type 2 diabetes and hypertension.

ParameterLS Mean Difference vs. Placebo (95% CI)Unit
Fasting Plasma Glucose-0.7 (-1.8, 0.4)mmol/L
Total Cholesterol-0.7 (-1.1, -0.2)mmol/L
LDL-Cholesterol-0.5 (-1.0, -0.1)mmol/L
Mean Arterial Pressure (24h)-5 (-10, 1)mmHg

Interactive Data Table: Phase II Diabetic Nephropathy Study Changes

This table shows the between-group differences in key parameters after 12 weeks of treatment with this compound versus placebo.

ParameterBetween-Group Decrease vs. PlaceboUnit
Mean Systolic BP (24h)-4mmHg
Hemoglobin A1c (HbA1c)-0.3%
Serum Cholesterol-10mg/dl

Phase II Studies in Diabetic Kidney Disease (DKD) / Diabetic Nephropathy

This compound has been evaluated in Phase II clinical trials to determine its efficacy and safety in patients with diabetic kidney disease (DKD), also known as diabetic nephropathy. A notable randomized, placebo-controlled, dose-ranging study involved 156 adults with type 2 diabetes and DKD who were already receiving stable treatment with anti-glycemic medications and renin-angiotensin-aldosterone system (RAAS) inhibitors. cyclerion.comnih.gov Participants were administered either a 20 mg or 40 mg dose of this compound, or a placebo, once daily for a duration of 12 weeks. cyclerion.comnih.gov

The primary measure of efficacy in these trials was the change from baseline in the urine albumin-to-creatinine ratio (UACR), a critical indicator of kidney damage. cyclerion.com

The Phase II study in patients with diabetic nephropathy did not achieve statistical significance for its primary endpoint, which was the reduction of albuminuria from baseline compared to placebo, as measured by the UACR. cyclerion.comcyclerion.com In the primary efficacy analysis of the intent-to-treat population, the mean change from baseline in UACR was a 28% reduction in the pooled this compound group, compared to a 15% reduction in the placebo group. nih.govnih.gov This resulted in a between-group difference of -15%, which was not statistically significant (p=0.17). nih.govnih.govdiabetesjournals.org

Despite not meeting the primary endpoint, a trend towards improvement in UACR was observed across the entire intention-to-treat (ITT) study population. cyclerion.comcyclerion.comnasdaq.com While the results were not statistically significant, the observed changes in UACR have been considered supportive of further investigation of this compound for diabetic kidney disease. nih.govnih.gov

Table 1: Change from Baseline in UACR in the Phase II DKD Study

Treatment Group Mean Change from Baseline in UACR 90% Confidence Interval
Pooled this compound -28% -36% to -18%
Placebo -15% -28% to 0.4%
Difference -15% -31% to 4%

Data from a Phase II study in patients with diabetic kidney disease. nih.govnih.gov

During the statistical validation of the study data, it was discovered that data from one clinical trial site were inconsistent with the results from the rest of the study population. cyclerion.comcyclerion.com A significantly higher percentage of patients in the this compound treatment arms at this particular site had undetectable or very low plasma concentrations of the drug. cyclerion.comnih.govcyclerion.com

A post-hoc sensitivity analysis was conducted, excluding the data from this outlier site. cyclerion.comdiabetesjournals.org This analysis revealed an enhanced treatment effect and reduced variability. cyclerion.com In this sensitivity analysis, the placebo-adjusted change from baseline in UACR for the pooled this compound group was -20%, with a nominal p-value of 0.03. diabetesjournals.orgresearchgate.net Another sensitivity analysis looking at the change in UACR at week 12 showed a -31% change from baseline in the pooled this compound group, resulting in a between-group difference of -19%. nih.gov

In addition to the primary endpoint, the Phase II trials for this compound in diabetic kidney disease also assessed several secondary vascular and metabolic measures that are associated with cardiovascular risk and the progression of kidney disease. cyclerion.comcyclerion.com

Treatment with this compound led to reductions in blood pressure compared to placebo. cyclerion.comresearchgate.net Specifically, at week 12, there was a mean decrease in 24-hour systolic blood pressure of approximately 4 mmHg in the pooled this compound group compared to the placebo group. nih.govnih.gov The between-group difference for the change from baseline in 24-hour systolic blood pressure was -4.2 mmHg. diabetesjournals.orgresearchgate.net Declines from baseline were observed across all 24-hour ambulatory blood pressure monitoring variables at week 12 in the this compound groups versus the placebo group. nih.gov

Table 2: Placebo-Adjusted Change from Baseline in Secondary Endpoints at Week 12

Secondary Endpoint Placebo-Adjusted Change from Baseline 90% Confidence Interval
24-hour Systolic BP -4.2 mmHg -7.5 to -0.8 mmHg
Hemoglobin A1c -0.27% -0.50% to -0.03%
Serum Cholesterol -10.1 mg/dL -19.2 to -1.0 mg/dL

Data from the intent-to-treat population in a Phase II study. diabetesjournals.orgresearchgate.net

Secondary Vascular and Metabolic Measures

HbA1c Reduction

In a Phase 2 clinical trial involving patients with diabetic kidney disease, this compound demonstrated effects on glycemic control. nih.gov After 12 weeks of treatment, a notable between-group decrease from baseline in hemoglobin A1c (HbA1c) was observed in patients receiving this compound compared to placebo. nih.gov The reduction in HbA1c was recorded at -0.3%. nih.gov A positive trend in reducing HbA1c levels was also noted in a subset of patients with diabetes who participated in the CAPACITY-HFpEF study. nasdaq.com These findings suggest a potential metabolic benefit of this compound in patient populations with diabetes. nih.govnasdaq.com

Change in HbA1c from Baseline (12 Weeks)

Treatment GroupPlacebo-Adjusted Mean Change (%)90% Confidence Interval
This compound (Pooled)-0.3%-0.5% to -0.03%
Cholesterol Reduction

The same Phase 2 trial in patients with diabetic kidney disease also reported effects on lipid profiles. nih.gov this compound treatment led to a between-group decrease in serum cholesterol from baseline to week 12 when compared with placebo. nih.gov The observed mean reduction was -10 mg/dl. nih.gov Further analysis from a Phase 2a study in patients with diabetes and hypertension indicated that individuals treated with this compound experienced greater declines in LDL cholesterol, including those already receiving background statin therapy. cyclerion.com

Change in Serum Cholesterol from Baseline (12 Weeks)

Treatment GroupPlacebo-Adjusted Mean Change (mg/dl)90% Confidence Interval
This compound (Pooled)-10 mg/dl-19 to -1 mg/dl

Concomitant Standard of Care Therapy

In clinical trials for diabetic nephropathy, this compound was administered to patients who were already receiving stable standard of care therapy. nih.govcyclerion.com This standard care included anti-diabetic medications and, specifically, inhibitors of the renin-angiotensin-aldosterone system (RAAS). nih.govcyclerion.comnih.gov The study design aimed to evaluate the additional benefit of this compound on top of established treatments for diabetic kidney disease. nih.govnih.gov

Phase II Studies in Heart Failure with Preserved Ejection Fraction (HFpEF)

This compound was investigated as a potential treatment for heart failure with preserved ejection fraction (HFpEF), a condition often characterized by nitric oxide deficiency. elsevier.comnih.gov The CAPACITY HFpEF trial was a Phase 2, multicenter, randomized, double-blind, placebo-controlled study designed to assess the efficacy of this compound in this patient population. elsevier.comnih.gov The trial enrolled patients with an ejection fraction of at least 40%, impaired exercise capacity, and conditions associated with nitric oxide deficiency like diabetes, hypertension, and obesity. nih.govnih.gov However, the study was ultimately discontinued (B1498344) for this indication as it did not achieve its primary endpoint. nasdaq.com

Primary Endpoint: Change in Peak Oxygen Consumption (VO2)

The primary efficacy endpoint of the CAPACITY HFpEF trial was the change from baseline in peak oxygen consumption (peak VO2) after 12 weeks of treatment. elsevier.comnih.gov Peak VO2 is a key measure of exercise capacity. clinicaltrials.gov

Lack of Significant Improvement in Peak VO2

Change in Peak VO2 from Baseline (mL/kg/min)

Treatment GroupMean Change from Baseline95% Confidence Interval
Placebo0.04-0.49 to 0.56
This compound-0.26-0.83 to 0.31

Secondary Endpoints (e.g., 6-Minute Walk Distance)

The CAPACITY HFpEF trial also evaluated several secondary endpoints, including the change in the 6-minute walk distance (6MWD). elsevier.comnih.gov The 6MWD test is another measure of functional exercise capacity. capes.gov.br Similar to the primary endpoint, none of the prespecified secondary endpoints were statistically significant. elsevier.comnih.govphysiciansweekly.com The placebo-adjusted least-squares mean difference in the change from baseline for the 6MWD was -16.7 meters, indicating no improvement with this compound treatment. elsevier.comnih.gov

Change in 6-Minute Walk Distance from Baseline (meters)

Treatment GroupMean Change from Baseline95% Confidence Interval
Placebo58.1 m26.1 to 90.1
This compound41.4 m8.2 to 74.5

FDA Fast Track Designation for HFpEF

In September 2018, the U.S. Food and Drug Administration (FDA) granted Fast Track Designation to this compound for the treatment of patients with heart failure with preserved ejection fraction (HFpEF). ironwoodpharma.compharmaceutical-business-review.comcafepharma.com This designation is intended to facilitate the development and expedite the review of drugs designed to treat serious or life-threatening conditions and fill an unmet medical need. pharmaceutical-business-review.com At the time, there were no approved therapies for HFpEF, a condition characterized by high rates of hospitalizations, poor exercise tolerance, and increased risk of death. ironwoodpharma.compharmaceutical-business-review.com The designation was based on the potential of this compound to address this unmet need by targeting the underlying pathophysiology of the disease. ironwoodpharma.com A drug that receives Fast Track Designation is eligible for more frequent interactions with the FDA and potential for Rolling Review and Priority Review if specific criteria are met. pharmaceutical-business-review.com

Rationale for sGC Stimulation in HFpEF Pathophysiology

The therapeutic strategy of stimulating soluble guanylate cyclase (sGC) in heart failure with preserved ejection fraction (HFpEF) is based on addressing a core pathophysiological mechanism of the disease: deficient cyclic guanosine monophosphate (cGMP) signaling. nih.govnih.gov It is hypothesized that augmenting the nitric oxide (NO)-sGC-cGMP pathway can be a therapeutic target for HFpEF. nih.gov sGC stimulators are designed to enhance cGMP generation, which is often reduced in HFpEF due to insufficient stimulation of sGC. nih.gov By directly stimulating sGC, these agents, including this compound, are believed to harness the NO/sGC/cGMP pathway, potentially working in synergy with endogenous NO to improve blood flow and metabolism while decreasing inflammation and fibrosis. ironwoodpharma.com

The CAPACITY HFpEF Phase II clinical trial was designed to evaluate the efficacy of this approach. nih.gov The trial enrolled patients with HFpEF and conditions associated with nitric oxide deficiency, such as diabetes, hypertension, and obesity. nih.gov However, the study did not show a significant improvement in the primary endpoint of peak oxygen consumption (peak V̇o₂) with this compound compared to placebo, questioning the effectiveness of this specific sGC stimulator in a broad HFpEF population. nih.govnih.gov

Results of the CAPACITY HFpEF Trial
EndpointPlacebo Group (n=78)This compound 40 mg Group (n=65)Placebo-Adjusted DifferenceP-Value
Change in Peak V̇o₂ (mL/kg/min)0.04-0.26-0.300.37
Change in 6-Minute Walk Test Distance (m)58.141.4-16.7N/A

Data sourced from the CAPACITY HFpEF randomized clinical trial. nih.govnih.gov

In patients with HFpEF, the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is frequently impaired. nih.govmdpi.com This pathway is a critical regulator of cardiac function. nih.gov A novel paradigm for HFpEF pathophysiology proposes that the numerous comorbidities common in this patient population foster a systemic inflammatory state that leads to endothelial dysfunction, the production of reactive oxygen species, and reduced NO bioavailability. nih.gov

The reduced availability of NO means it is unable to effectively stimulate sGC in cardiomyocytes. nih.gov This leads to lower intracellular concentrations of cGMP and consequently, decreased activity of its downstream effector, protein kinase G (PKG). nih.govnih.gov The suppression of this signaling cascade is believed to contribute to key features of HFpEF, including adverse cardiac structural changes, impaired myocardial relaxation, and increased myocardial stiffness. nih.govjci.org Therefore, targeting the NO-sGC-cGMP pathway through sGC stimulators, which can activate sGC independently of NO, has been a key therapeutic hypothesis. mdpi.com

Heart failure with preserved ejection fraction (HFpEF) is increasingly understood as a condition driven by a chronic, low-grade systemic inflammatory state. oup.comnih.gov This inflammation is largely induced by a high prevalence of non-cardiac comorbidities such as hypertension, obesity, type 2 diabetes, and chronic kidney disease. nih.govphysiology.org These conditions contribute to elevated circulating levels of pro-inflammatory biomarkers. nih.govahajournals.org

This systemic inflammation is a primary driver of coronary microvascular endothelial inflammation. physiology.orgnih.gov A proposed paradigm suggests that this endothelial activation and subsequent dysfunction reduces nitric oxide (NO) bioavailability, contributing to myocardial dysfunction and remodeling. nih.govphysiology.org The inflamed endothelium promotes cardiac fibrosis and cardiomyocyte stiffness, which are hallmarks of HFpEF. oup.comnih.gov Evidence from HFpEF patients shows impaired systemic endothelial function and coronary microvascular dysfunction, which correlate with the severity of heart failure. nih.gov This comorbidity-driven inflammation is therefore considered a central element in the development and progression of HFpEF. physiology.orgahajournals.org

Translational Research and Future Directions

Discrepancies Between Non-Clinical and Clinical Results with sGC Stimulators

A significant challenge in the development of praliciguat has been the discrepancy between encouraging preclinical data and the more modest results observed in human clinical trials.

In numerous animal studies, this compound demonstrated a wide range of beneficial effects. Preclinical models suggested that stimulating sGC could lead to increased cyclic guanosine (B1672433) monophosphate (cGMP) formation, resulting in improvements in kidney inflammation and fibrosis, as well as glomerular permeability. researchgate.net In animal models of cardiorenal disease, this compound treatment was shown to preserve cardiac function, reduce cardiac hypertrophy, and lower biomarkers of inflammation and fibrosis. frontiersin.orgfrontiersin.org Specifically, in the ZSF1 rat model of diabetic nephropathy, this compound reduced proteinuria and fasting blood glucose. nih.gov Furthermore, in diet-induced obesity mouse models, it showed positive effects on metabolic parameters. frontiersin.orgfrontiersin.org These studies provided a strong rationale for investigating this compound in human diseases characterized by endothelial dysfunction and impaired nitric oxide (NO) signaling, such as diabetic nephropathy and heart failure with preserved ejection fraction (HFpEF). nih.govironwoodpharma.comironwoodpharma.com

However, the translation of these findings into clinical efficacy has been challenging. In a Phase 2 trial for diabetic kidney disease (DKD), this compound did not achieve its primary endpoint of significantly reducing the urine albumin-to-creatinine ratio (UACR) compared to placebo. researchgate.netcyclerion.commdpi.com Similarly, the CAPACITY HFpEF Phase 2 trial found that this compound did not improve the primary endpoint of peak oxygen consumption (VO2) during exercise in patients with HFpEF. ahajournals.orgphysiciansweekly.comglobenewswire.com

Despite failing to meet primary endpoints, the clinical trials did show evidence of target engagement and some positive secondary effects. For instance, in the DKD study, this compound was associated with modest reductions in blood pressure, HbA1c, and cholesterol. researchgate.netcyclerion.com Likewise, in an exploratory study of patients with type 2 diabetes and hypertension, 14 days of treatment with this compound showed positive trends in blood pressure, plasma glucose, and cholesterol levels. frontiersin.orgnih.gov These observations suggest that while the primary targeted outcomes were not met, the drug had measurable systemic biological effects in patients. globenewswire.com This divergence underscores the complexity of the diseases being treated and the potential need for more refined patient selection or different clinical endpoints to demonstrate benefit. researchgate.net

Potential for Direct Head-to-Head Comparison of sGC Activators and sGC Stimulators

The mixed clinical results of sGC stimulators like this compound have brought increased attention to a related class of compounds: sGC activators. researchgate.net The fundamental difference between these two classes lies in their mechanism of action relative to the state of the sGC enzyme. nih.gov

sGC Stimulators (e.g., this compound, riociguat, vericiguat) work by sensitizing the reduced (heme-containing) form of the sGC enzyme to endogenous NO. nih.govtandfonline.com They can also directly stimulate the enzyme to a lesser degree, acting synergistically with NO. nih.govfrontiersin.org

sGC Activators (e.g., cinaciguat, runcaciguat) target the oxidized or heme-free form of sGC. mdpi.comnih.govmdpi.com This form of the enzyme is prevalent in conditions of high oxidative stress, where it becomes insensitive to NO. mdpi.commdpi.com

Many cardiovascular and metabolic diseases, including chronic kidney disease and heart failure, are characterized by significant oxidative stress. mdpi.commdpi.com This pathological state can impair the efficacy of sGC stimulators, which rely on the reduced form of the enzyme. researchgate.netmdpi.com In contrast, sGC activators are designed to work specifically in these high-oxidative-stress environments, restoring cGMP signaling when the canonical NO pathway is compromised. mdpi.comnih.gov

This mechanistic difference provides a strong rationale for direct head-to-head comparisons. Such trials could be crucial for identifying which patient populations might benefit more from a stimulator versus an activator. researchgate.netmdpi.com For example, in a preclinical study using a rat model of chronic kidney disease, an sGC activator was found to be more effective than an sGC stimulator at reducing renal fibrosis, an effect attributed to the modulation of apoptosis-associated proteins beyond simple blood pressure control. nih.gov These findings suggest that sGC activators may offer a more robust therapeutic option in diseases where oxidative stress is a key driver of pathology. mdpi.comnih.govmdpi.com

Identification of Patient Populations Most Likely to Benefit

Given the outcomes of the Phase 2 trials, future research for this compound and other sGC stimulators will likely focus on identifying specific patient populations who are most likely to respond to treatment. researchgate.net Although the primary endpoints in major trials for diabetic nephropathy and HFpEF were not met, analysis of secondary endpoints and subgroups offers potential clues. ironwoodpharma.comglobenewswire.com

In the diabetic nephropathy study, this compound produced modest but favorable reductions in blood pressure, cholesterol, and HbA1c. researchgate.netcyclerion.com An earlier exploratory study in patients with type 2 diabetes and hypertension also reported improvements in fasting serum glucose, cholesterol, and body weight. diabetesjournals.org This suggests that patients with a prominent metabolic dysfunction component to their disease might derive a benefit that was not captured by the primary renal endpoint of albuminuria reduction. ironwoodpharma.com A positive trend in reducing HbA1c was also noted in the subset of patients with diabetes in the CAPACITY-HFpEF trial. globenewswire.com

Therefore, future studies could be designed to enroll patients with a specific metabolic or vascular phenotype. The focus might shift from a broad population (e.g., all patients with HFpEF) to a more targeted group, such as diabetic patients with early-stage nephropathy and uncontrolled metabolic parameters, or HFpEF patients with clear evidence of endothelial dysfunction. nih.govironwoodpharma.com Refining patient selection based on biomarkers of NO pathway dysfunction or metabolic dysregulation could be a key strategy to demonstrate clinical utility.

Exploration in Other Diseases and Conditions

The mechanism of action of this compound—enhancing NO-sGC-cGMP signaling to decrease inflammation, fibrosis, and improve vascular function—suggests its potential utility across a range of other diseases. ironwoodpharma.comironwoodpharma.com While development for diabetic nephropathy and HFpEF has been challenging, the underlying pharmacology supports exploration in other areas. cyclerion.comglobenewswire.comfirstwordpharma.com

Peripheral Artery Disease (PAD): Therapies that promote or mimic the effects of NO are considered promising for improving walking impairment in patients with PAD. ahajournals.org This is due to NO's role in increasing perfusion, stimulating mitochondrial activity, and reducing inflammation in skeletal muscle. ahajournals.org Preclinical research has shown that sGC stimulators like this compound can promote blood flow recovery, making this a logical area for further investigation. patsnap.com

Sickle Cell Disease and Achalasia: Ironwood Pharmaceuticals, the initial developer of this compound, has also been developing another sGC stimulator, olinciguat, for the potential treatment of sickle cell disease and achalasia, indicating a broader company interest in applying this mechanism to other orphan and serious diseases. ironwoodpharma.comironwoodpharma.com

Fibrotic Diseases: The anti-fibrotic effects of activating the NO-sGC-cGMP pathway are well-documented. rarediseasesjournal.com This has led to proposals for using sGC stimulators or activators as potential treatments for conditions like conjunctival fibrosis or pulmonary fibrosis. frontiersin.org

Duchenne Muscular Dystrophy (DMD): In preclinical models of DMD, increasing cGMP levels has shown some beneficial effects. mdpi.com While one study using an sGC stimulator in a DMD mouse model showed only moderate improvements, it highlights the need for further research, possibly including head-to-head comparisons with sGC activators, which might be more effective in the high-oxidative-stress environment of dystrophic muscle. mdpi.com

Continued Investigation into Underlying Mechanisms of Action

Future research will continue to delve into the intricate downstream effects of the NO-sGC-cGMP signaling pathway that this compound modulates. researchgate.net While vasodilation is the most recognized outcome, the pathway's influence on fibrosis, inflammation, and metabolism is equally important. frontiersin.orgrarediseasesjournal.com

The activation of cGMP leads to the stimulation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates numerous target proteins. researchgate.netmdpi.com This can modulate a variety of physiological mechanisms. researchgate.net For example, in preclinical studies, this compound's metabolic benefits were linked to its ability to reduce inflammation and insulin (B600854) resistance, potentially through the phosphorylation of proteins like vasodilator-stimulated phosphoprotein (VASP) and increased AKT activity. nih.gov

The direct effects on the heart are also an area of investigation. It is hypothesized that reduced cGMP signaling contributes to myocardial injury, ventricular stiffening, and fibrosis. nih.gov Enhancing this pathway could therefore have direct protective effects on the heart, independent of blood pressure reduction. mdpi.com Understanding how sGC stimulation impacts specific cellular processes, such as mitochondrial function, apoptosis, and gene expression related to fibrosis and inflammation, will be critical for optimizing the therapeutic application of drugs like this compound. frontiersin.orgnih.govnih.gov

Research Findings Summary

The following tables provide a summary of key findings from selected clinical trials involving this compound.

Table 1: Summary of this compound Phase 2 Study in Diabetic Nephropathy A 12-week, randomized, placebo-controlled trial in 156 patients with type 2 diabetes and diabetic nephropathy on standard of care.

EndpointFindingCitation
Primary Efficacy Endpoint
Change in Urine Albumin to Creatinine Ratio (UACR)Not statistically significant compared to placebo. researchgate.netcyclerion.com
Secondary Endpoints & Other Observations
Blood PressureModest reductions observed. researchgate.netcyclerion.com
CholesterolReductions observed. researchgate.netcyclerion.com
HbA1cReductions observed. researchgate.netcyclerion.com

Table 2: Summary of this compound Phase 2 (CAPACITY) Study in HFpEF A 12-week, randomized, placebo-controlled trial in 196 patients with heart failure with preserved ejection fraction.

EndpointFindingCitation
Primary Efficacy Endpoint
Change in Peak VO2 (Exercise Capacity)Not statistically significant compared to placebo. ahajournals.orgphysiciansweekly.comglobenewswire.com
Secondary Endpoints & Other Observations
HFpEF SymptomsNo trends observed in improving symptoms. globenewswire.com
Blood PressureExpected reductions observed, indicating pharmacological activity. globenewswire.com
HbA1c (in diabetic subset)Positive trend observed in reducing HbA1c levels. globenewswire.com

Q & A

Q. What is the molecular mechanism of praliciguat as a soluble guanylate cyclase (sGC) stimulator, and how does this inform preclinical experimental design?

this compound enhances nitric oxide (NO)-sGC signaling by stimulating sGC activity independently of NO, with an EC50 of 197 nM in HEK-293 cells . This mechanism underpins its vasodilatory, anti-inflammatory, and anti-fibrotic effects observed in animal models. Researchers should prioritize assays measuring cGMP production (e.g., via plasma cGMP levels) and dose-response studies to validate target engagement in preclinical models .

Q. How do preclinical models of diabetic nephropathy and cardiovascular disease validate this compound’s therapeutic potential?

In rodent models of diabetic nephropathy, this compound reduced proteinuria and renal fibrosis via sGC stimulation . For hindlimb ischemia in diabetic mice, it improved perfusion by increasing arteriole diameter and downregulating ICAM1 and Cxcl12 pathways . These models require careful monitoring of metabolic parameters (e.g., blood glucose, blood pressure) and histological validation of anti-fibrotic markers (e.g., collagen deposition) .

Q. What are the key pharmacokinetic (PK) and pharmacodynamic (PD) considerations for this compound in early-phase clinical trials?

Phase I trials demonstrated dose-proportional PK with a half-life of 24–37 hours, supporting once-daily dosing. PD markers include plasma cGMP elevation and blood pressure reduction. Researchers must design trials with staggered dosing cohorts to mitigate hypotension risks and include 24-hour ambulatory blood pressure monitoring .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between this compound’s preclinical efficacy and mixed clinical trial outcomes?

While this compound showed renoprotective effects in rodent diabetic nephropathy, phase II trials in humans with type 2 diabetes (T2D) failed to reduce proteinuria significantly . Methodological strategies include:

  • Dose optimization : Higher doses may be needed for clinical efficacy without exacerbating hypotension .
  • Patient stratification : Enriching trials with patients exhibiting biomarkers of NO deficiency (e.g., elevated oxidative stress markers) .
  • Endpoint selection : Using dynamic measures like arteriole remodeling (observed preclinically) rather than static outcomes .

Q. What experimental design principles address the lack of efficacy in this compound’s CAPACITY HFpEF trial?

The CAPACITY HFpEF trial (NCT03254485) found no improvement in peak VO2 despite preclinical promise . Recommendations include:

  • Longer trial duration : 12 weeks may be insufficient to observe functional improvements in HFpEF.
  • Combination therapies : Pairing this compound with agents targeting complementary pathways (e.g., SGLT2 inhibitors) .
  • Advanced imaging : Incorporating cardiac MRI to assess microvascular changes not captured by VO2 .

Q. How can binding assays and translational biomarkers improve this compound’s pharmacological characterization?

Radioligand binding assays (e.g., [<sup>3</sup>H]-praliciguat) confirm direct sGC engagement and affinity . Translational biomarkers like ICAM1 expression (reduced in preclinical ischemia models) and arteriole diameter changes should be incorporated into clinical protocols to bridge preclinical and clinical data .

Q. What statistical approaches are critical for interpreting subgroup analyses in this compound trials?

Network meta-analyses highlight the need for Bayesian adaptive designs to assess heterogeneity in HFpEF populations . For diabetic nephropathy trials, covariate adjustment for baseline proteinuria and glycemic control can reduce outcome variability .

Methodological Considerations

Q. How should researchers optimize animal models to enhance translational relevance for this compound studies?

  • Species selection : Use aged or obese rodents to mimic human comorbidities (e.g., T2D, hypertension) .
  • Tissue distribution studies : Confirm this compound’s extravascular penetration in target organs (e.g., kidney, adipose tissue) using radiolabeled tracing .

Q. What are the ethical and reporting standards for preclinical this compound studies?

Adhere to NIH guidelines for experimental rigor, including blinding, randomization, and power calculations. Detailed methods for fibrosis quantification (e.g., Masson’s trichrome staining) and hemodynamic measurements must be reported to enable replication .

Data Contradictions and Future Directions

Q. Why does this compound improve metabolic parameters in diet-induced obese mice but not in human T2D trials?

Murine models may oversimplify human metabolic complexity. Future studies should integrate multi-omics (e.g., metabolomics) to identify responsive patient subsets and validate findings in human primary cell cultures .

Q. What lessons can be drawn from this compound’s clinical failures for sGC stimulator development?

Prioritize patient populations with clear NO deficiency biomarkers (e.g., low cGMP levels) and explore combination therapies to amplify efficacy while managing hypotension risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.